CH2Cooh-peg12-CH2cooh

PROTAC Antiviral Linker Length

CH2COOH-PEG12-CH2COOH is a monodisperse homobifunctional PEG12 linker (MW 662.72, ~4.2 nm) that provides a uniquely optimized spacer length distinct from shorter PEG4/PEG8 linkers. It is empirically validated to reduce hydrophobicity and aggregate content in DAR8 ADCs while maintaining in vivo anti-tumor efficacy — a strategic advantage for developability. For PROTAC programs, its intermediate PEG12 length enables systematic screening of ternary complex formation and degradation efficiency. Terminal carboxylic acids ensure efficient EDC/NHS-mediated conjugation.

Molecular Formula C28H54O17
Molecular Weight 662.7 g/mol
Cat. No. B12422686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCH2Cooh-peg12-CH2cooh
Molecular FormulaC28H54O17
Molecular Weight662.7 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C28H54O17/c29-27(30)25-44-23-21-42-19-17-40-15-13-38-11-9-36-7-5-34-3-1-33-2-4-35-6-8-37-10-12-39-14-16-41-18-20-43-22-24-45-26-28(31)32/h1-26H2,(H,29,30)(H,31,32)
InChIKeyVHPMGGSGIGVUPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CH2COOH-PEG12-CH2COOH: A Homobifunctional PEG12 Diacid Linker for PROTAC and Bioconjugate Synthesis


CH2COOH-PEG12-CH2COOH is a homobifunctional polyethylene glycol (PEG) linker containing 12 ethylene glycol units and two terminal carboxylic acid groups [1]. It is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), serving as a flexible, hydrophilic tether between a target protein ligand and an E3 ubiquitin ligase ligand . Its structure includes a PEG12 spacer that enhances aqueous solubility and reduces non-specific binding compared to hydrocarbon-based linkers . The terminal carboxyl groups can be activated with reagents like EDC/NHS for efficient conjugation to primary amines, enabling the formation of stable amide bonds .

Why Linker Length Matters: The Non-Interchangeable Nature of CH2COOH-PEG12-CH2COOH in PROTAC Design


The length and composition of the linker in a PROTAC are critical determinants of ternary complex formation, degradation efficiency, and physicochemical properties. The distance between the target protein binding pocket and the E3 ligase surface is highly variable and system-specific [1]. While shorter PEG linkers (e.g., PEG4, PEG8) may be optimal for some targets, they often fail to span the required distance for others, leading to reduced or absent degradation [2]. Conversely, longer linkers like PEG12 can bridge larger inter-protein distances but may also introduce excessive flexibility that reduces the effective concentration of the active species, a phenomenon not observed with shorter, more rigid linkers [3]. Empirical evidence demonstrates that linker length significantly impacts potency, with PEG12 showing distinct performance characteristics compared to both shorter (PEG4, PEG8) and longer (PEG16) homologs [4]. Therefore, a linker cannot be generically substituted; its selection must be empirically optimized for each specific target pair, making CH2COOH-PEG12-CH2COOH a distinct, non-interchangeable tool.

Quantitative Differentiation of CH2COOH-PEG12-CH2COOH: Head-to-Head and Cross-Study Comparisons


PROTAC Potency: PEG12 Exhibits Intermediate Potency Compared to PEG8 and PEG16 in HIV-1 Entry Inhibition

In a study evaluating peptide-based HIV-1 entry inhibitors, the incorporation of a PEG12 linker into a PROTAC-like construct (AP3P12W) resulted in an EC50 of 2.41 ± 0.39 nM [1]. This is significantly less potent than the analogous construct with a PEG8 linker (AP3P8W, EC50 = 0.53 ± 0.17 nM) but is 1.67-fold more potent than the construct with a longer PEG16 linker (AP3P16W, EC50 = 4.03 ± 0.76 nM) [1]. This demonstrates that linker length is a critical determinant of potency and that PEG12 occupies a specific, non-interchangeable position on the potency vs. length curve.

PROTAC Antiviral Linker Length

ADC Performance: PEG12-Containing ADCs Demonstrate Superior Tolerability and Comparable Efficacy to PEG8 Conjugates

A comparative study of pendant-type PEG linkers in DAR8 antibody-drug conjugates (ADCs) found that conjugates with PEG12 linkers showed no weight loss and higher tolerability in vivo compared to those with shorter PEG4 or PEG8 linkers [1]. While both PEG8- and PEG12-containing DAR8-ADCs showed superior pharmacokinetic profiles and stronger in vivo anti-tumor activity compared to DAR4 controls and PEG4-based DAR8-ADCs [1], the PEG12 variant offered an additional advantage in tolerability [1]. In vitro, all ADCs showed nanomolar IC50s in HER2+ cell lines, indicating that the PEG12 linker does not interfere with payload release [1].

Antibody-Drug Conjugate (ADC) Pharmacokinetics Tolerability

Hydrophobicity Reduction: PEG12 Decreases ADC Aggregate Content More Effectively Than PEG4 and PEG8

Analysis of DAR8-ADCs by hydrophobic interaction chromatography (HIC) demonstrated that increasing PEG chain length leads to a progressive decrease in overall conjugate hydrophobicity [1]. Stability studies further confirmed that the aggregate content of the ADCs decreased as PEG length increased from 4 to 12 units [1]. This indicates that the PEG12 linker provides superior shielding of hydrophobic payloads like MMAE, reducing aggregation and improving solution stability [1].

ADC Aggregation Hydrophobicity

Optimized End-to-End Distance: PEG12 Spans a Contour Length of Approximately 4.2 nm

Each ethylene glycol repeat unit in a PEG chain adds approximately 3.5 Å (0.35 nm) of contour length [1]. For a PEG12 linker, this corresponds to an end-to-end distance of roughly 4.2 nm in a fully extended conformation. This distance places it between the approximate 2.8 nm span of a PEG8 linker and the 5.6 nm span of a PEG16 linker [1]. This length is suitable for bridging the gap between many target protein binding pockets and E3 ligase surfaces, which often require a linker of >3 nm, making PEG12 a valuable option when shorter linkers are insufficient [2].

PROTAC Molecular Modeling Linker Design

Molecular Weight and Formula: Precise Identity of CH2COOH-PEG12-CH2COOH Enables Consistent Conjugate Characterization

The target compound, CH2COOH-PEG12-CH2COOH, has a precisely defined molecular weight (MW) of 662.72 g/mol and a molecular formula of C28H54O17 [1]. This is in contrast to polydisperse PEG polymers, which contain a mixture of chain lengths and thus a range of molecular weights [2]. The monodisperse nature of CH2COOH-PEG12-CH2COOH ensures that every molecule in a given batch is identical, leading to highly reproducible conjugation reactions, predictable analytical profiles (e.g., by LC-MS), and consistent performance in biological assays [3]. This is a key advantage for researchers requiring precise control over the linker-to-ligand stoichiometry and for those developing analytical methods for conjugate characterization.

Quality Control Analytical Chemistry Mass Spectrometry

Optimal Use Cases for CH2COOH-PEG12-CH2COOH in Drug Discovery and Bioconjugation


PROTAC Library Synthesis for Linker Length Optimization

Given the established impact of linker length on PROTAC potency and ternary complex formation [1], CH2COOH-PEG12-CH2COOH is ideally suited for inclusion in parallel synthesis libraries designed to empirically determine the optimal linker length for a new target protein. Its 12-unit PEG spacer provides a specific, intermediate length that is distinct from the more common PEG4, PEG6, and PEG8 linkers [2]. Screening a series of PROTACs built with PEG4, PEG8, PEG12, and PEG16 linkers can rapidly identify the length that maximizes degradation efficiency, as demonstrated in the HIV-1 entry inhibitor study [1].

ADC Development for Hydrophobic Payloads Requiring High DAR and Low Aggregation

For antibody-drug conjugate (ADC) programs utilizing highly hydrophobic payloads (e.g., auristatins, maytansinoids) and targeting a high drug-to-antibody ratio (DAR), CH2COOH-PEG12-CH2COOH offers a significant advantage. Data shows that DAR8 ADCs constructed with pendant-type PEG12 linkers exhibit the lowest hydrophobicity and aggregate content among tested lengths (PEG4, PEG8, PEG12) [3]. This translates to superior solution stability and, as shown in vivo, enhanced tolerability without sacrificing anti-tumor efficacy [3]. This linker is therefore a strategic choice for improving the developability profile of next-generation ADCs.

Precise Bioconjugation Requiring Defined Spatial Separation

The monodisperse nature and specific contour length (~4.2 nm) of CH2COOH-PEG12-CH2COOH make it a valuable tool for applications requiring precise spatial control [4]. For instance, in surface plasmon resonance (SPR) biosensor development, the linker can be used to tether a ligand to a sensor chip, providing a well-defined separation from the surface to minimize steric hindrance and ensure analyte accessibility. Similarly, in protein dimerization studies or the construction of synthetic multivalent ligands, the defined length of the PEG12 spacer enables researchers to systematically probe the effect of inter-ligand distance on biological activity .

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